molecular formula C22H42O2 B090614 Octadecyl methacrylate CAS No. 112-08-3

Octadecyl methacrylate

Cat. No.: B090614
CAS No.: 112-08-3
M. Wt: 338.6 g/mol
InChI Key: HMZGPNHSPWNGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl methacrylate, also known as stearyl methacrylate, is an organic compound with the chemical formula C22H42O2. It is a long-chain alkyl ester of methacrylic acid and is commonly used in the production of polymers and copolymers. This compound is characterized by its hydrophobic properties, making it useful in various industrial applications, including coatings, adhesives, and lubricants .

Scientific Research Applications

Octadecyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ODMA is attributed to the acrylate groups that have a long alkyl chain . This property allows ODMA to be used in the preparation of high-strength hydrogels with shape memory functions and self-healing properties .

Safety and Hazards

ODMA may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment and chemical impermeable gloves should be worn when handling ODMA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl methacrylate is typically synthesized through the esterification of methacrylic acid with octadecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Octadecyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where it forms homopolymers or copolymers with other monomers. The compound can also undergo photopolymerization, which is initiated by light .

Common Reagents and Conditions:

    Free Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures.

    Photopolymerization: Initiated by photoinitiators under UV light.

Major Products:

Comparison with Similar Compounds

    Dodecyl methacrylate: Similar in structure but with a shorter alkyl chain.

    Hexadecyl methacrylate: Another long-chain methacrylate with slightly different properties.

Uniqueness: Octadecyl methacrylate is unique due to its long alkyl chain, which provides superior hydrophobicity and flexibility compared to shorter-chain methacrylates. This makes it particularly valuable in applications requiring water resistance and durability .

Properties

IUPAC Name

octadecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZGPNHSPWNGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25639-21-8
Record name Poly(octadecyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25639-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6027975
Record name Stearyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS]
Record name 2-Propenoic acid, 2-methyl-, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21746
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

32360-05-7
Record name Stearyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32360-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A monomer feed containing 55 g of hexadecylmethacrylate, 55 g octadecylmethacrylate, 68 g toluene, and 0.58 g 2-mercaptoethanol, and an initiator feed containing 40 g toluene and 1.65 g 2,2′-azobis-2-methylpropionitrile are slowly added to the reaction flask, using the separator funnels, over a period of two hours, with continuous agitation, while the temperature is maintained at reflux (110° C.), under a flow of nitrogen.
[Compound]
Name
hexadecylmethacrylate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
solvent
Reaction Step One
[Compound]
Name
2,2′-azobis-2-methylpropionitrile
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl methacrylate
Reactant of Route 2
Reactant of Route 2
Octadecyl methacrylate
Reactant of Route 3
Reactant of Route 3
Octadecyl methacrylate
Reactant of Route 4
Reactant of Route 4
Octadecyl methacrylate
Reactant of Route 5
Reactant of Route 5
Octadecyl methacrylate
Reactant of Route 6
Reactant of Route 6
Octadecyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.